molecular formula C7H7BrFNO2S B13322525 4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide

4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide

Cat. No.: B13322525
M. Wt: 268.11 g/mol
InChI Key: FDWBKHCKWISBAZ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrFNO2S It is a derivative of benzene, substituted with bromine, fluorine, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide typically involves the sulfonation of 4-Bromo-2-fluoro-6-methylbenzene. The reaction is carried out under controlled conditions using sulfonating agents such as chlorosulfonic acid or sulfur trioxide. The resulting sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions include substituted benzene derivatives, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine and fluorine atoms can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide
  • 4-Bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride
  • 4-Bromo-1-fluoro-2-methylbenzene

Uniqueness

4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C7H7BrFNO2S

Molecular Weight

268.11 g/mol

IUPAC Name

4-bromo-2-fluoro-6-methylbenzenesulfonamide

InChI

InChI=1S/C7H7BrFNO2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)

InChI Key

FDWBKHCKWISBAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N)F)Br

Origin of Product

United States

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